N-(2-Methoxybenzyl)-1-butanamine hydrochloride
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Overview
Description
N-(2-Methoxybenzyl)-1-butanamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a methoxybenzyl group attached to a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1-butanamine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 1-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1-butanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-Methoxybenzyl)-1-butanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a neurotransmitter modulator.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of neurotransmitters by binding to their receptors, thereby influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Methoxybenzyl)-1-butanamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Methoxybenzyl)-2-phenylethylamine: Another substituted phenethylamine with similar structural features but different biological activity.
N-(2-Methoxybenzyl)-3-methoxyphenethylamine: A compound with an additional methoxy group, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methoxybenzyl group plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPJMZOHROFQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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